N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride

Description

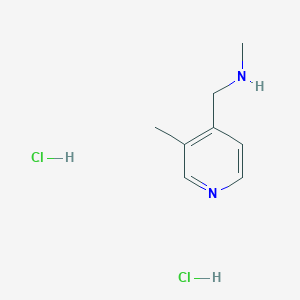

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a tertiary amine salt characterized by a pyridine ring substituted with a methyl group at the 3-position and a methanamine moiety at the 4-position, further modified by an N-methyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for preclinical studies.

Properties

CAS No. |

1172854-22-6 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

N-methyl-1-(3-methylpyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-5-10-4-3-8(7)6-9-2;/h3-5,9H,6H2,1-2H3;1H |

InChI Key |

NRMHSSHTDJCKMO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1)CNC.Cl.Cl |

Canonical SMILES |

CC1=C(C=CN=C1)CNC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride generally follows these key stages:

- Starting Material Preparation : The synthesis often starts from a substituted pyridine derivative such as 3-methyl-4-pyridinecarboxaldehyde or 3-methyl-4-pyridinemethanol.

- Reductive Amination : The core step involves reductive amination of the aldehyde or related intermediate with methylamine or N-methylamine.

- Salt Formation : The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions.

- Purification : Final purification is achieved by recrystallization or chromatographic methods to obtain the dihydrochloride salt with high purity.

Detailed Preparation Procedure

Step 1: Preparation of 3-methyl-4-pyridinemethanol (Intermediate)

A common precursor, 4-pyridinemethanol, can be synthesized by reduction of 4-pyridinecarboxaldehyde using sodium borohydride in tetrahydrofuran (THF) with lithium chloride as an additive to enhance reduction efficiency. The reaction mixture is quenched with 30% hydrochloric acid at low temperature (-5°C to 5°C), stirred for 4 hours, then extracted and dried to isolate the alcohol intermediate as light yellow crystals (m.p. 55–57°C).

Step 2: Reductive Amination to Form N-Methyl-1-(3-methyl-4-pyridinyl)methanamine

The key transformation involves reacting the aldehyde or the corresponding alcohol with methylamine under reductive amination conditions. This typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) in an appropriate solvent like methanol or THF. The reaction proceeds via imine formation followed by reduction to yield the N-methylated amine derivative. Reaction parameters such as temperature (room temperature to mild heating), time (12–24 hours), and pH are optimized to maximize yield and minimize side products.

Step 3: Formation of Dihydrochloride Salt

The free base amine is treated with concentrated hydrochloric acid (typically 12 mol/L) in a controlled volume ratio with the organic solvent to form the dihydrochloride salt. This step is performed at low temperature to prevent decomposition and ensure salt crystallization. The mixture is stirred for several hours (e.g., 4 hours) to complete salt formation. The precipitated dihydrochloride is filtered, washed, and dried under vacuum.

Step 4: Purification and Characterization

Purification involves recrystallization from suitable solvents or chromatographic techniques (e.g., silica gel chromatography) to achieve high purity (typically >99%). Characterization by melting point, NMR, mass spectrometry, and elemental analysis confirms the identity and purity of the product.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of aldehyde to alcohol | Sodium borohydride + LiCl in THF | 0–5 °C | 4 hours | ~85 | Quenched with 30% HCl, extracted with THF |

| Reductive amination | Methylamine + NaBH3CN or NaBH4 in MeOH or THF | Room temp to 40 °C | 12–24 hours | 80–90 | pH control critical, imine intermediate |

| Salt formation | Concentrated HCl (12 mol/L) | 0–5 °C | 4 hours | >95 | Controlled addition to prevent decomposition |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | Ensures >99% purity |

Research Findings and Optimization Notes

- Reducing Agent Choice : Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing over-reduction or side reactions.

- Solvent Effects : THF and methanol are common solvents; THF offers good solubility for intermediates and reagents, while methanol facilitates imine formation and reduction.

- Temperature Control : Low temperatures during acid quenching and salt formation prevent side reactions and improve crystallinity of the dihydrochloride salt.

- Purity and Yield : Optimized reaction conditions yield high purity product (>99%) with overall yields typically between 75–90%, depending on scale and process control.

- Industrial Considerations : Large-scale synthesis may employ continuous flow reactors for reductive amination and automated crystallization units for salt formation to ensure batch consistency and scalability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyridine compounds .

Scientific Research Applications

Organic Synthesis

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Forms N-oxide derivatives.

- Reduction : Produces secondary amines.

- Electrophilic Substitution : The pyridine ring can undergo substitution reactions with various electrophiles.

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it valuable in drug development. Notable applications include:

- Enzyme Inhibition Studies : It has been explored for its potential to inhibit specific enzymes, which is crucial in developing therapeutic agents.

- Receptor Modulation : The compound interacts with various receptors, influencing metabolic pathways and signal transduction processes.

Research indicates that this compound exhibits significant biological activities:

- Pharmacological Effects : It has shown promise in studies related to muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. A study indicated that analogs of this compound could act as positive allosteric modulators, enhancing receptor activity .

Case Study Example

In a study focusing on the M3 mAChR, an analog derived from this compound demonstrated potent PAM activity with excellent selectivity over other mAChR subtypes. This suggests its potential as a therapeutic agent for conditions involving cholinergic signaling .

Agrochemicals

The compound is also used in the production of agrochemicals, contributing to the development of herbicides and pesticides due to its reactive nature and ability to form complex organic molecules.

Specialty Chemicals

This compound finds applications in producing specialty chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

In contrast, pyrrolidine (saturated 5-membered ring) and piperidine (6-membered) analogs provide conformational flexibility, which may enhance CNS penetration . Thiazole- and triazole-containing derivatives (e.g., CAS 7771-09-7) introduce sulfur or nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects :

- The 3-methyl group on the pyridine ring may sterically hinder interactions compared to smaller substituents (e.g., hydrogen in pyrrolidine derivatives).

- Bulky aryl groups (e.g., 4-phenyl in triazole derivatives) increase lipophilicity but may reduce solubility .

Pyrrolidine and piperidine derivatives (e.g., A1169599) are often intermediates in dopamine or serotonin receptor modulator synthesis, highlighting the versatility of amine-containing scaffolds .

Biological Activity

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring, which is known for its role in various biological processes due to its ability to interact with multiple biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 195.09 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound acts primarily through interactions with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse effects such as:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving catecholamines and serotonin.

- Antioxidant Activity : It has been suggested that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Effects : Research indicates that compounds with similar structures can scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular integrity. This suggests potential applications in neuroprotection and anti-inflammatory therapies .

- Cytotoxicity in Cancer Cells : A study on related compounds demonstrated significant cytotoxic effects against glioblastoma cells, indicating that this compound could have anticancer properties through mechanisms such as apoptosis or methuosis (a form of non-apoptotic cell death) .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of lipid peroxidation | |

| Cytotoxicity in Cancer Cells | Induction of cell death |

Synthesis and Applications

The synthesis of this compound involves several steps, typically starting from pyridine derivatives. This compound serves as a valuable intermediate in medicinal chemistry for developing new therapeutic agents.

Research Applications

- Drug Development : Its potential to modulate biological pathways makes it a candidate for drug development targeting neurological disorders and cancer.

- Material Science : The compound's unique properties may also lend themselves to applications in material science, particularly in creating novel polymers or coatings.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride with high purity?

- Methodology :

- Step 1 : Start with a pyridine derivative (e.g., 3-methyl-4-pyridinylmethanamine) and introduce the methyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride under acidic conditions .

- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted reagents .

- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether to achieve ≥98% purity (HPLC) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy :

- NMR : H NMR (DO, 400 MHz) should show peaks for pyridinyl protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). C NMR confirms quaternary carbons in the pyridine ring .

- FT-IR : Look for N–H stretches (~3300 cm) and C–N vibrations (1250–1350 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]) at m/z 201.1312 (calculated for CHNCl) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported mass spectrometry data for this compound?

- Root Cause Analysis : Discrepancies often arise from isotopic interference (e.g., Cl isotopes) or adduct formation (e.g., sodium or potassium adducts) in ESI-MS.

- Mitigation :

- Use isotopic pattern analysis (e.g., M+2 peak intensity for Cl) to confirm molecular composition .

- Compare data with computational predictions (e.g., PubChem’s exact mass tool) and validate via orthogonal methods like MALDI-TOF .

Q. How can computational chemistry predict reactivity in novel reaction pathways?

- Approach :

- DFT Calculations : Optimize the compound’s geometry using Gaussian 16 (B3LYP/6-31G* basis set) to predict nucleophilic sites. For example, the pyridine nitrogen and methylamine group show high Fukui indices for electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability. MD trajectories revealed protonation of the pyridine ring enhances solubility in polar solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

- Investigation Framework :

- Variable Control : Replicate solubility tests (e.g., in PBS pH 7.4 vs. 0.1 M HCl) using standardized protocols .

- Hypothesis Testing : If solubility in water is reported as 50 mg/mL in one study but 10 mg/mL in another, check for differences in salt form (dihydrochloride vs. free base) or crystallinity (amorphous vs. crystalline) .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying this compound’s biological activity?

- Design :

- Target Selection : Prioritize assays relevant to pyridine derivatives, such as monoamine oxidase (MAO) inhibition, given structural analogs like rasagiline .

- Dose Optimization : Conduct dose-response curves (0.1–100 μM) in neuronal cell lines (e.g., SH-SY5Y) with controls for cytotoxicity (MTT assay) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.